molecular formula C16H18AsLiO B14502600 lithium;[butyl(phenyl)arsoryl]benzene CAS No. 63866-92-2

lithium;[butyl(phenyl)arsoryl]benzene

Cat. No.: B14502600
CAS No.: 63866-92-2
M. Wt: 308.2 g/mol
InChI Key: GDTLKHOHZUCWAY-UHFFFAOYSA-N
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Description

Lithium;[butyl(phenyl)arsoryl]benzene is an organometallic compound that features lithium, butyl, phenyl, and arsoryl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;[butyl(phenyl)arsoryl]benzene typically involves the reaction of a phenyl halide with lithium metal. This reaction can be represented as follows:

X-Ph+2LiPh-Li+LiX\text{X-Ph} + 2\text{Li} \rightarrow \text{Ph-Li} + \text{LiX} X-Ph+2Li→Ph-Li+LiX

where X represents a halogen such as chlorine or bromine . The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as hexane or tetrahydrofuran (THF) are commonly used to dissolve the reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Lithium;[butyl(phenyl)arsoryl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution reactions can yield various substituted benzene derivatives .

Scientific Research Applications

Lithium;[butyl(phenyl)arsoryl]benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium;[butyl(phenyl)arsoryl]benzene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic behavior is due to the presence of the lithium atom, which imparts a negative charge to the carbon atom it is bonded to .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to lithium;[butyl(phenyl)arsoryl]benzene include:

Uniqueness

This compound is unique due to the presence of both butyl and arsoryl groups attached to the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

63866-92-2

Molecular Formula

C16H18AsLiO

Molecular Weight

308.2 g/mol

IUPAC Name

lithium;[butyl(phenyl)arsoryl]benzene

InChI

InChI=1S/C16H18AsO.Li/c1-2-3-14-17(18,15-10-6-4-7-11-15)16-12-8-5-9-13-16;/h4-14H,2-3H2,1H3;/q-1;+1

InChI Key

GDTLKHOHZUCWAY-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCC[CH-][As](=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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